2,3,4,6-Tetra-O-acetil-1-tio-β-D-galactopiranósido de fenilo

Descripción general

Descripción

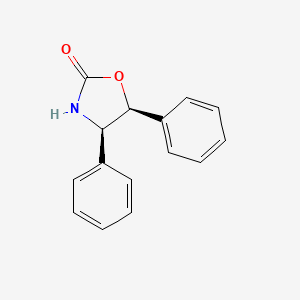

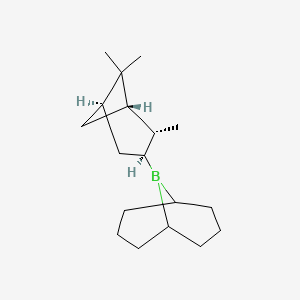

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a phenyl group and multiple acetyl and thio groups attached to a galactopyranoside backbone.

Aplicaciones Científicas De Investigación

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is widely used in scientific research due to its unique chemical properties. It serves as a substrate in biochemical assays to study glycan-binding proteins and their interactions. Additionally, it is used in the development of glycomimetics, which are molecules that mimic the structure and function of natural glycans

Mecanismo De Acción

Target of Action

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside primarily targets glycan-binding proteins . These proteins play a crucial role in various biological events, including cell-cell interactions, signal transduction, and immune response .

Mode of Action

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside functions as a substrate in meticulous biochemical investigations . It aids in the comprehensive exploration of glycan-binding proteins and their intricate interactions .

Biochemical Pathways

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is involved in the synthesis of complex oligosaccharides . These complex carbohydrates play key roles in several biological events . Moreover, aryl 1-thio-beta-D-galactopyranosides have been used recently as specific inhibitors of human galectins , proteins that have a crucial role in many biological functions including immune response and inflammation.

Result of Action

The molecular and cellular effects of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside’s action primarily involve the inhibition of galectins . This can lead to modulation of various biological processes where galectins play a role, including cell adhesion, cell activation and chemoattraction, cell growth and differentiation, cell cycle, and apoptosis .

Action Environment

The action, efficacy, and stability of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at temperatures below 0°C . Furthermore, the compound’s optical activity is reported to be [α]22/D +15.5°, c = 0.5% in chloroform , indicating that the compound’s activity can be influenced by the solvent environment.

Análisis Bioquímico

Molecular Mechanism

The molecular mechanism of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside involves its binding to β-galactosidase. The enzyme cleaves the glycosidic bond in the compound, releasing monosaccharides. This reaction is essential for understanding the enzyme’s specificity and catalytic efficiency. Additionally, the compound’s acetyl groups may influence its binding affinity and stability, affecting its overall activity in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can change over time. The compound is relatively stable when stored under appropriate conditions, such as low temperatures and protection from light . Prolonged exposure to heat or moisture can lead to its degradation, reducing its effectiveness in biochemical assays . Long-term studies have shown that the compound maintains its activity over extended periods, provided it is stored correctly .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on beta-D-galactopyranose. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research or as intermediates in the synthesis of more complex molecules.

Comparación Con Compuestos Similares

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is similar to other glycosides and thioglycosides, such as Acetobromo-alpha-D-glucose and p-Aminophenyl 1-thio-beta-D-galactopyranoside. its unique combination of acetyl and thio groups makes it distinct in terms of reactivity and biological activity. These differences highlight its potential for specific applications in scientific research and therapeutic development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-CXQPBAHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449440 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24404-53-3 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside a crucial compound in the synthesis of specific disaccharide glycosyl donors?

A1: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside serves as the starting glycosyl acceptor molecule in the synthesis of disaccharide intermediates. [] It reacts with a specifically protected 2-azido galactopyranoside derivative to form a disaccharide, which is then further modified to generate the target glycosyl donors. These donors are designed for the specific introduction of β-D-Gal p-(1→3)-β- and -α-D-Gal pNAc groups in subsequent glycosylation reactions. Essentially, this compound acts as a building block, enabling the construction of more complex carbohydrate structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

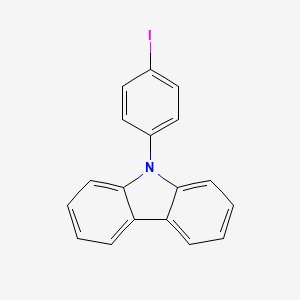

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)